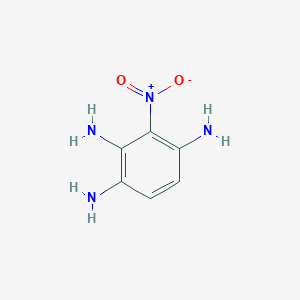![molecular formula C12H19N3O2 B14192424 N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide CAS No. 919996-37-5](/img/structure/B14192424.png)
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an N-hydroxy group, a glycinamide moiety, and a methyl(phenyl)amino propyl chain. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methyl(phenyl)amino Propyl Chain: This step involves the reaction of an appropriate amine with a propyl halide under basic conditions to form the desired chain.
Introduction of the Glycinamide Moiety: The glycinamide group can be introduced through a coupling reaction with glycine or its derivatives.
Addition of the N-Hydroxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide can undergo various types of chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the N-hydroxy group, yielding the corresponding amine.
Substitution: The methyl(phenyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
Applications De Recherche Scientifique
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide involves its interaction with molecular targets such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds or coordinate with metal ions, while the methyl(phenyl)amino group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N~2~-{3-[ethyl(phenyl)amino]propyl}glycinamide: Similar structure with an ethyl group instead of a methyl group.
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]butyl}glycinamide: Similar structure with a butyl chain instead of a propyl chain.
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}acetamide: Similar structure with an acetamide group instead of a glycinamide group.
Uniqueness
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the N-hydroxy group, in particular, distinguishes it from many similar compounds and contributes to its versatility in various chemical and biological contexts.
Propriétés
Numéro CAS |
919996-37-5 |
|---|---|
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
N-hydroxy-2-[3-(N-methylanilino)propylamino]acetamide |
InChI |
InChI=1S/C12H19N3O2/c1-15(11-6-3-2-4-7-11)9-5-8-13-10-12(16)14-17/h2-4,6-7,13,17H,5,8-10H2,1H3,(H,14,16) |
Clé InChI |
QUSHTVIWSVZLFY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCNCC(=O)NO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
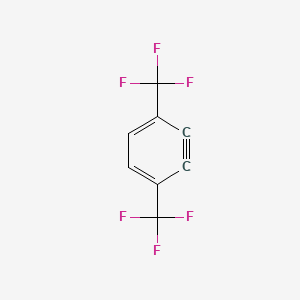
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
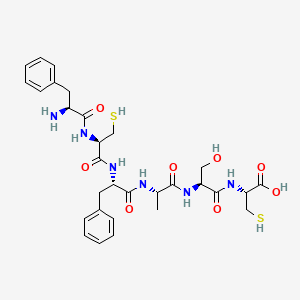
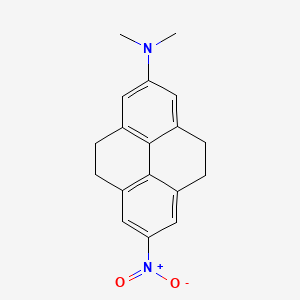
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)

![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
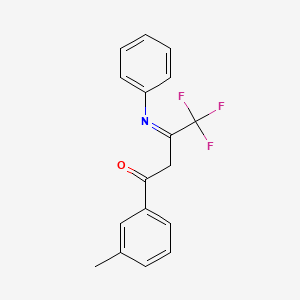
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)
